Thiamine monophosphate
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Overview
Description
It is an intermediate compound formed during the hydrolysis of thiamine diphosphate to free thiamine by alkaline phosphatase . Thiamine(1+) monophosphate plays a crucial role in various biochemical processes, particularly in energy metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions: Thiamine(1+) monophosphate can be synthesized by reacting thiamine chloride hydrochloride with phosphoric acid in the presence of a catalyst. This reaction produces a mixture of thiamine polyphosphates, from which thiamine(1+) monophosphate can be isolated .
Industrial Production Methods: Industrial production of thiamine(1+) monophosphate involves similar synthetic routes but on a larger scale. The process typically includes the reaction of thiamine with polyphosphoric acid derived from phosphoric acid, followed by heating to produce a mixture of thiamine phosphates .
Chemical Reactions Analysis
Types of Reactions: Thiamine(1+) monophosphate undergoes various chemical reactions, including:
Oxidation: Thiamine(1+) monophosphate can be oxidized to form thiamine disulfide.
Reduction: It can be reduced back to thiamine.
Substitution: The phosphate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Thiamine disulfide.
Reduction: Thiamine.
Substitution: Various thiamine derivatives depending on the nucleophile used.
Scientific Research Applications
Thiamine(1+) monophosphate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other thiamine derivatives.
Biology: It plays a role in studying thiamine metabolism and its effects on cellular processes.
Industry: It is used in the fortification of food products and in the production of dietary supplements.
Mechanism of Action
Thiamine(1+) monophosphate exerts its effects by acting as a cofactor for several enzymes involved in energy metabolism. It is converted to thiamine diphosphate, which is essential for the decarboxylation of alpha-keto acids and the transketolation reactions in the pentose phosphate pathway . The molecular targets include enzymes such as pyruvate dehydrogenase and transketolase .
Comparison with Similar Compounds
Thiamine Diphosphate: A more phosphorylated form of thiamine that acts as a cofactor in several enzymatic reactions.
Thiamine Triphosphate: Another phosphorylated form involved in ion channel regulation in the nervous system.
Uniqueness: Thiamine(1+) monophosphate is unique in its role as an intermediate in thiamine metabolism. Unlike thiamine diphosphate and thiamine triphosphate, it is the only phosphorylated thiamine derivative found in human cerebrospinal fluid . This uniqueness makes it a valuable compound for studying thiamine metabolism and its physiological functions.
Properties
CAS No. |
10023-48-0 |
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Molecular Formula |
C12H17N4O4PS |
Molecular Weight |
344.33 g/mol |
IUPAC Name |
2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl hydrogen phosphate |
InChI |
InChI=1S/C12H17N4O4PS/c1-8-11(3-4-20-21(17,18)19)22-7-16(8)6-10-5-14-9(2)15-12(10)13/h5,7H,3-4,6H2,1-2H3,(H3-,13,14,15,17,18,19) |
InChI Key |
HZSAJDVWZRBGIF-UHFFFAOYSA-N |
SMILES |
CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOP(=O)(O)O |
Canonical SMILES |
CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOP(=O)(O)[O-] |
532-40-1 10023-48-0 |
|
Pictograms |
Irritant |
Synonyms |
Monophosphate, Thiamine Phosphoester, Thiamine Thiamine Monophosphate Thiamine Phosphoeste |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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